
Sdz-nvi-085
描述
SDZ-NVI-085: 是一种以其对中枢神经系统的刺激作用而闻名的化合物。它主要通过α-1肾上腺素受体亚型发挥作用,并因其抗发作性睡病和抗卒中活性而受到关注。 此外,this compound 具有显著的警觉作用,可用于研究各种类型的过度嗜睡 .
准备方法
合成路线和反应条件: : SDZ-NVI-085 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。具体的合成路线和反应条件属于专有技术,未在公开场合详细披露。 已知该化合物是通过一系列有机反应合成的,涉及萘恶嗪结构的形成 .
工业生产方法: : this compound 的工业生产可能涉及扩大实验室合成过程。这包括优化反应条件以提高产量,确保纯度,并实施具有成本效益的大规模生产方法。 工业生产方法的具体细节尚未公开 .
化学反应分析
反应类型: : SDZ-NVI-085 会经历各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰分子中的官能团。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 可以使用还原剂,例如氢化铝锂或硼氢化钠。
主要产物: : 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
Neurology
SDZ-NVI-085 has been extensively studied for its effects on neurological conditions:
- Anti-Cataplexy Effects : Research indicates that this compound significantly reduces episodes of cataplexy in animal models. For instance, a study demonstrated its efficacy in canine models where it was noted to improve alertness and reduce cataplexy episodes effectively .
- Impact on Sleep Disorders : The compound has been investigated for its potential to treat narcolepsy and excessive daytime sleepiness. Its ability to modulate neurotransmission pathways makes it a candidate for further exploration in sleep-related disorders.
Pharmacology
In pharmacological studies, this compound has shown promise in various applications:
- Vasodilatory Effects : It has been observed to produce vasodilatory effects in isolated rat arteries precontracted with serotonin, indicating a potential role in cardiovascular applications .
- Interaction with Neurotransmitter Systems : The compound's interaction with serotonin receptors has been documented, suggesting that it may influence serotonergic pathways alongside adrenergic ones .
Therapeutic Applications
The therapeutic implications of this compound extend into several areas:
- Potential Treatment for Stroke : Preliminary studies suggest that the compound may have protective effects against ischemic strokes due to its ability to enhance alertness and possibly improve recovery outcomes.
- Cognitive Enhancement : Research indicates that this compound may improve cognitive functions in specific populations, such as those with Parkinson's disease, by enhancing attention and executive functions .
Case Studies and Research Findings
作用机制
SDZ-NVI-085 主要通过α-1肾上腺素受体亚型发挥作用。它是一种激动剂,刺激这些受体,导致中枢神经系统活性增强。这会导致警觉性增强,并可能对发作性睡病和卒中产生治疗作用。 所涉及的分子靶点和途径包括α-1肾上腺素受体的激活,这些受体与中枢神经系统中的各种信号通路相关联 .
相似化合物的比较
类似化合物
苯肾上腺素: 另一种α-1肾上腺素受体激动剂,用作鼻腔减充血剂,并用于升高血压。
甲氧胺: 一种α-1肾上腺素受体激动剂,用于治疗低血压。
SDZ-NVI-085 的独特之处: : this compound 由于其独特的结构及其对中枢神经系统的强效作用而独一无二。 与其他α-1肾上腺素受体激动剂不同,它因其抗发作性睡病和抗卒中活性而特别受到关注,使其成为这些领域研究中的宝贵化合物 .
生物活性
Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound that has garnered attention for its significant biological activity, particularly as a partial agonist at the alpha-1 adrenoceptor subtype. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C15H21NO2S
- Molecular Weight : Approximately 279.4 g/mol
This compound primarily exerts its effects through the stimulation of alpha-1 adrenoceptors. This interaction enhances noradrenergic neurotransmission, which is crucial for regulating wakefulness and alertness. The compound has shown promise in addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy. Its biological activity also includes:
- Anti-cataplexy effects : Helping to mitigate sudden muscle weakness.
- Potential anti-stroke properties : Indicating a broader neuroprotective profile.
Pharmacological Profile
Research indicates that this compound interacts with various neurotransmitter systems, notably serotonin (5-HT) pathways. Studies have demonstrated that it can shift 5-HT concentration-effect curves in a concentration-dependent manner, suggesting its role as a reversible competitive antagonist at the 5-HT2A receptor. This property may enhance its therapeutic efficacy in vivo .
Comparative Analysis with Similar Compounds
The following table compares this compound with other compounds that share structural or functional similarities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Clonidine | C9H9Cl2N | Alpha-2 adrenergic agonist; used for hypertension |
Phenylephrine | C9H13NO2 | Alpha-1 adrenergic agonist; vasoconstrictor |
Midodrine | C10H13N3O4S | Alpha-1 adrenergic agonist; treats orthostatic hypotension |
This compound | C15H21NO2S | Selective alpha-1 adrenoceptor partial agonist; enhances alertness |
Case Study: Efficacy in Sleep Disorders
A study conducted on animal models demonstrated that this compound significantly improved alertness and reduced episodes of cataplexy. The results indicated a marked increase in wakefulness compared to control groups, underscoring its potential as a treatment for narcolepsy-related symptoms.
Research Findings
- Neurotransmitter Interaction : In isolated rat arteries precontracted with serotonin, this compound produced a concentration-dependent relaxation effect (pIC50 of 7.2 ± 0.1) indicating its vasodilatory properties when mediated through alpha-adrenoceptors .
- Behavioral Studies : Behavioral assays showed that administration of this compound led to improved performance in tasks requiring sustained attention, further supporting its role in enhancing cognitive functions related to alertness.
属性
CAS 编号 |
104195-17-7 |
---|---|
分子式 |
C15H21NO2S |
分子量 |
279.4 g/mol |
IUPAC 名称 |
(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine |
InChI |
InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1 |
InChI 键 |
SLMAGYSTRWJTMF-TZMCWYRMSA-N |
SMILES |
CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |
手性 SMILES |
CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC |
规范 SMILES |
CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |
外观 |
Solid powder |
Key on ui other cas no. |
104195-17-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine SDZ NVI 085 SDZ NVI-085 SDZ-NVI-085 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。